molecular formula C24H25N3O3S B2750627 N,N-diethyl-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 895648-97-2

N,N-diethyl-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2750627
CAS RN: 895648-97-2
M. Wt: 435.54
InChI Key: IBYBBHLDDXVVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Compounds with a quinazoline skeleton, such as our compound of interest, have demonstrated a variety of biological activities, including antitumor properties . They work by inhibiting the growth of tumor cells through the selective inhibition of EGFR phosphorylation . This makes them potential candidates for cancer therapy, especially in cases where traditional chemotherapy is ineffective.

EGFR-Tyrosine Kinase Inhibition

The compound’s ability to inhibit EGFR-Tyrosine Kinase can be leveraged in the development of new antitumor drugs. EGFR-Tyrosine Kinase inhibitors are crucial in the treatment of various cancers, as they block the enzymes that signal cancer cells to grow .

Synthesis of Derivatives

The compound’s structure allows for the synthesis of a range of derivatives with potential biological activities. These derivatives can be tailored to target specific receptors or enzymes within the body, leading to the development of new medications .

Pharmacological Research

The compound can serve as a scaffold for pharmacological research, particularly in the synthesis of compounds with similar structures that exhibit diverse biological activities . This could lead to the discovery of new drugs with various therapeutic applications.

Biological Activity Testing

Due to its potential biological activity, the compound can be used in biological assays to test its efficacy against different cell lines, such as the MKN45 gastric tumor cells . This helps in understanding the compound’s effectiveness and safety profile.

Crystal Structure Analysis

The compound’s crystal structure can be analyzed to understand its interactions at the molecular level. This information is vital for the design of drugs that can bind more effectively to their targets .

properties

IUPAC Name

N,N-diethyl-2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-4-27(5-2)20(28)15-31-24-18-14-17-12-9-13-19(29-3)21(17)30-23(18)25-22(26-24)16-10-7-6-8-11-16/h6-13H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYBBHLDDXVVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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